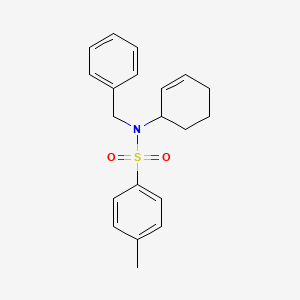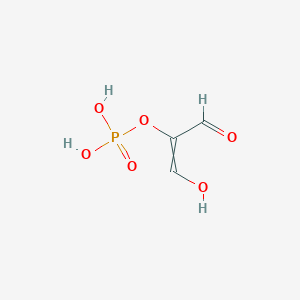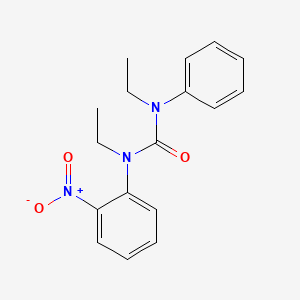![molecular formula C26H50NNaO4S B14491804 Ethanesulfonic acid, 2-[cyclohexyl(1-oxooctadecyl)amino]-, sodium salt CAS No. 63217-15-2](/img/structure/B14491804.png)
Ethanesulfonic acid, 2-[cyclohexyl(1-oxooctadecyl)amino]-, sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanesulfonic acid, 2-[cyclohexyl(1-oxooctadecyl)amino]-, sodium salt is a complex organic compound with a wide range of applications in various fields. This compound is known for its unique chemical structure, which includes a sulfonic acid group, a cyclohexyl group, and a long-chain fatty acid derivative. It is commonly used in industrial processes, scientific research, and various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethanesulfonic acid, 2-[cyclohexyl(1-oxooctadecyl)amino]-, sodium salt typically involves the reaction of ethanesulfonic acid with cyclohexylamine and a long-chain fatty acid derivative. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The raw materials are fed into the reactor, where they undergo the necessary chemical reactions to form the desired product. The reaction mixture is then purified using techniques such as distillation, crystallization, and filtration to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Ethanesulfonic acid, 2-[cyclohexyl(1-oxooctadecyl)amino]-, sodium salt undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate group.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions include various sulfonic acid and sulfonate derivatives, which have applications in different fields such as detergents, surfactants, and pharmaceuticals.
Applications De Recherche Scientifique
Ethanesulfonic acid, 2-[cyclohexyl(1-oxooctadecyl)amino]-, sodium salt has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a buffer in biological experiments.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of detergents, surfactants, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of ethanesulfonic acid, 2-[cyclohexyl(1-oxooctadecyl)amino]-, sodium salt involves its interaction with specific molecular targets and pathways. The sulfonic acid group can interact with various enzymes and proteins, modulating their activity and function. The long-chain fatty acid derivative can also interact with cell membranes, affecting their structure and function. These interactions result in the compound’s various biological and chemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethanesulfonic acid, 2-[cyclohexyl(1-oxohexadecyl)amino]-, sodium salt
- Ethanesulfonic acid, 2-(methylamino)-, N-coco acyl derivatives, sodium salts
Uniqueness
Ethanesulfonic acid, 2-[cyclohexyl(1-oxooctadecyl)amino]-, sodium salt is unique due to its specific chemical structure, which includes a long-chain fatty acid derivative and a cyclohexyl group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds. Its ability to interact with various molecular targets and pathways makes it a valuable compound in scientific research and industrial applications.
Propriétés
Numéro CAS |
63217-15-2 |
|---|---|
Formule moléculaire |
C26H50NNaO4S |
Poids moléculaire |
495.7 g/mol |
Nom IUPAC |
sodium;2-[cyclohexyl(octadecanoyl)amino]ethanesulfonate |
InChI |
InChI=1S/C26H51NO4S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-26(28)27(23-24-32(29,30)31)25-20-17-16-18-21-25;/h25H,2-24H2,1H3,(H,29,30,31);/q;+1/p-1 |
Clé InChI |
ABBTUPYMSSTNOH-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)N(CCS(=O)(=O)[O-])C1CCCCC1.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl-dimethyl-[3-(methylcarbamoyloxy)phenyl]azanium;bromide](/img/structure/B14491721.png)

![Benzoic acid, 2-[[3-[[[4-(acetylamino)phenyl]amino]carbonyl]-2-hydroxy-1-naphthalenyl]azo]-4-[[(2,3-dichlorophenyl)amino]carbonyl]-, methyl ester](/img/structure/B14491728.png)









![2H-Naphtho[1,2-d]triazole-5-sulfonic acid, 2-[4-[2-[4-[[1-[[(2-methoxyphenyl)amino]carbonyl]-2-oxopropyl]azo]-2-sulfophenyl]ethenyl]-3-sulfophenyl]-, trisodium salt](/img/structure/B14491760.png)
![2-{2-[4-(Bromomethyl)phenyl]ethenyl}-5-phenyl-1,3,4-oxadiazole](/img/structure/B14491776.png)
